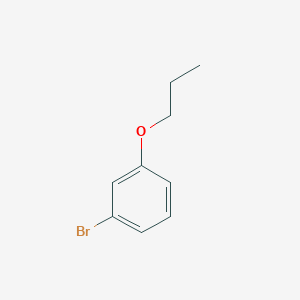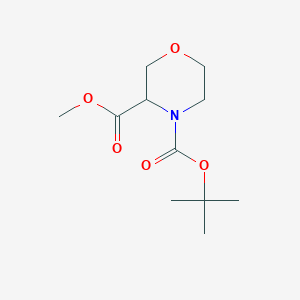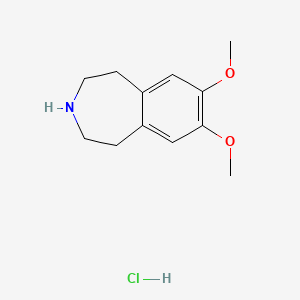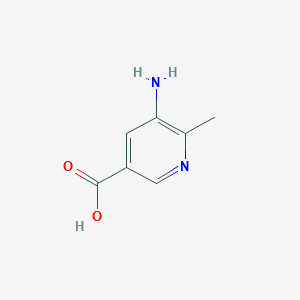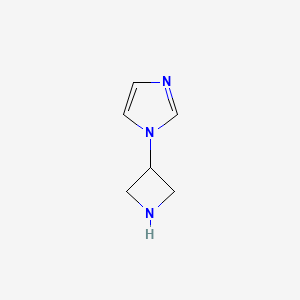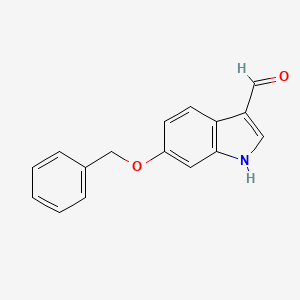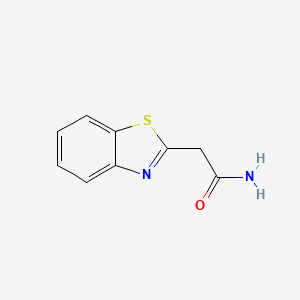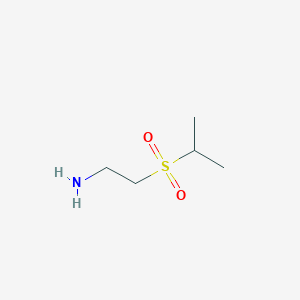
3-Cyclopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asymmetric Preparation of Polysubstituted Cyclopropanes
Cyclopropanes are a significant class of compounds in organic chemistry due to their presence in various bioactive molecules. The asymmetric preparation of these compounds, particularly polysubstituted cyclopropanes, has been a topic of interest. Research has shown that catalytic and asymmetric direct functionalization of simple achiral three-membered carbocycles can lead to the synthesis of a wide array of cyclopropane derivatives, including alkyl-, vinyl-, alkynyl-, and arylcyclopropanes, as well as cyclopropanols and cyclopropylamines with high diastereo- and enantiomeric ratios .
Synthesis Analysis
The synthesis of cyclopropanes can be achieved through various methods. For instance, Lewis-acid-catalyzed (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with selenocyanate has been used to synthesize dihydroselenophenes, which can be further oxidized to form selenophenes . Additionally, AlCl3-promoted [3 + 2] annulation of cis-2,3-disubstituted cyclopropane 1,1-diesters with isothiocyanates has been shown to produce densely substituted 2-iminodihydrothiophenes . Another approach involves the direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, which has been applied to the synthesis of lemborexant, an anti-insomnia drug .
Molecular Structure Analysis
The molecular structure and conformations of cyclopropane derivatives have been studied using various methods. For example, the molecular structure of 3-ethenyl-3-methyl-cyclopropene was determined by gas-phase electron diffraction and ab initio calculations, revealing a conformational mixture of anti and gauche forms .
Chemical Reactions Analysis
Cyclopropanes can undergo a variety of chemical reactions. Methylenecyclopropanes, when reacted with diphenyl diselenide, can give ring-opened products that can further undergo oxidative cyclization to form 3-phenylselenyl-2,5-dihydrofurans . Additionally, the structural and coordination properties of cyclopropane derivatives have been explored, such as the synthesis of a bidentate ligand by oxidative homocoupling of 3-cyclopropyl-1-phosphaallene .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid has been studied due to its importance in pharmaceutical chemistry . Furthermore, the chemical properties of 3-ferrocenyl-3-isopropylcyclopropene have been investigated, including its molecular conformation and the heterolytic cleavage of a σ C-C bond, leading to various linear products10.
Wissenschaftliche Forschungsanwendungen
Oxyfunctionalization of Cyclopropane Derivatives
- Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring : A review on the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives, highlighting the developments in methods for transforming these compounds into useful intermediates for synthetic organic chemistry. This review emphasizes the importance of cyclopropane derivatives in drug development and outlines efficient transformation methods that meet the requirements of atom economy (Sedenkova et al., 2018).
Applications in Drug Delivery Systems
- Cyclodextrins in Drug Delivery : Discusses the use of cyclodextrins and their derivatives in enhancing the delivery of drugs, particularly proteins and peptides. Cyclodextrins are highlighted for their ability to improve drug solubility, stability, and bioavailability, making them valuable in formulating various pharmaceutical products (Challa et al., 2005).
Environmental and Health Impact Studies
- Benzophenone-3 and Environmental Impact : Reviews the occurrences, toxicities, and ecological risks associated with benzophenone-3 (BP-3), a common component of organic sunscreen products. While not directly related to 3-Cyclopropoxyphenol, BP-3's widespread environmental presence and potential impact on aquatic ecosystems provide a parallel for understanding the environmental considerations of chemical compounds (Kim & Choi, 2014).
Synthesis and Chemical Properties
- Transition-Metal Phosphors with Cyclometalating Ligands : Reviews methodologies for preparing transition-metal-based phosphors, emphasizing the role of cyclometalating ligands in achieving high emissivity and tunable emission wavelengths. This review could offer insights into the synthesis and application possibilities for compounds like 3-Cyclopropoxyphenol in the field of organic light emitting diodes (OLEDs) and other opto-electronic devices (Chi & Chou, 2010).
Eigenschaften
IUPAC Name |
3-cyclopropyloxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUSVFKSMGWHFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxyphenol | |
CAS RN |
331746-00-0 |
Source


|
| Record name | 3-cyclopropoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

